4-氯-7-乙氧基-6-硝基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

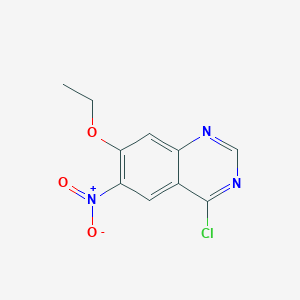

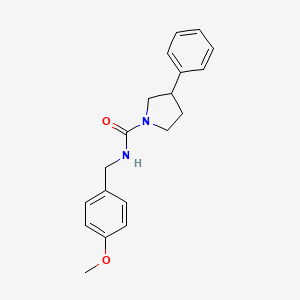

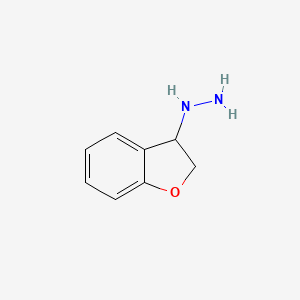

4-Chloro-7-ethoxy-6-nitroquinazoline is a chemical compound with the molecular formula C10H8ClN3O3 . It is structurally similar to 4-Chloro-7-methoxy-6-nitroquinazoline .

Synthesis Analysis

While specific synthesis methods for 4-Chloro-7-ethoxy-6-nitroquinazoline were not found, a related compound, 4-((7-methoxy-6-nitroquinazolin-4yl) oxy) aniline, is synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of 4-Chloro-7-ethoxy-6-nitroquinazoline consists of a quinazoline core with a chlorine atom at the 4th position, an ethoxy group at the 7th position, and a nitro group at the 6th position .科学研究应用

Antitumor Drugs Synthesis

4-Chloro-7-ethoxy-6-nitroquinazoline is commonly found in the synthesis process of many antitumor drugs . It’s an important intermediate in the production of these drugs .

Molecular Targeted Therapy

Molecular targeted therapy has become a hot spot in drug research and development in recent years . 4-Chloro-7-ethoxy-6-nitroquinazoline plays a significant role in the development of drugs used in this therapy .

Growth Factor Signaling Pathways

Growth factor signaling pathways play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival . Compounds containing 4-Chloro-7-ethoxy-6-nitroquinazoline can influence these pathways .

Inhibition of EGFR and HER-2

The overactivity of the EGFR family leads to the overexpression of receptors, which improperly drive cell functions . Compounds containing 4-Chloro-7-ethoxy-6-nitroquinazoline can inhibit EGFR and HER-2, making them promising anticancer agents .

Treatment of Various Cancers

The overexpression or amplification of HER-2 receptor can be seen in a variety of cancers, including breast, gastric, pancreatic, and bladder cancer . Drugs synthesized using 4-Chloro-7-ethoxy-6-nitroquinazoline can be used in the treatment of these cancers .

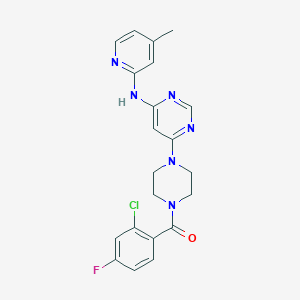

Synthesis of Afatinib

Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt which is indicated for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) . 4-Chloro-7-ethoxy-6-nitroquinazoline is an important intermediate in the synthesis of this drug .

作用机制

Target of Action

Similar compounds have been found to target the epidermal growth factor receptor (egfr) family, specifically the receptor tyrosine kinase her-2 . These receptors play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival .

Mode of Action

Compounds with similar structures have been found to inhibit the egfr and her-2 receptors . The overactivity of these receptors leads to the overexpression of mutant growth factors, thereby improperly driving cell functions, such as proliferation, differentiation, migration, and angiogenesis .

Biochemical Pathways

Similar compounds have been found to affect the egfr signaling pathway .

Result of Action

Similar compounds have been found to inhibit the overexpression or amplification of her-2 receptor, which can be seen in a variety of cancers, including breast, gastric, pancreatic, and bladder cancer .

属性

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c1-2-17-9-4-7-6(3-8(9)14(15)16)10(11)13-5-12-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWONSBQCPLTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-ethoxy-6-nitroquinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

![N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2864638.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864642.png)

![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)